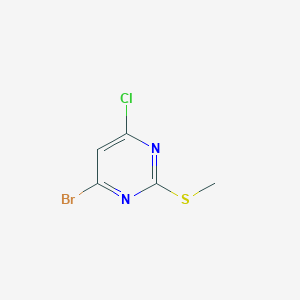
4-Bromo-6-chloro-2-(methylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloro-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C5H4BrClN2S It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-(methylthio)pyrimidine typically involves the halogenation of 2-(methylthio)pyrimidine. One common method includes the use of bromine and chlorine as halogenating agents under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or methanol, at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
- Substituted pyrimidines with various functional groups replacing the halogens.
- Sulfoxides and sulfones from oxidation reactions.
- Dehalogenated pyrimidines from reduction reactions .
Scientific Research Applications
4-Bromo-6-chloro-2-(methylthio)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Amino-6-chloro-2-(methylthio)pyrimidine
Comparison: 4-Bromo-6-chloro-2-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H4BrClN2S |
|---|---|
Molecular Weight |
239.52 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4BrClN2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
InChI Key |
ROVXCRLPCMNXHR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















